2,5-Dimethylphenyl undecanoate

Description

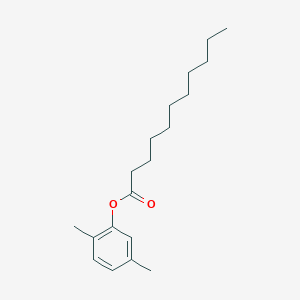

2,5-Dimethylphenyl undecanoate is an ester derivative of undecanoic acid (C₁₁H₂₂O₂) and 2,5-dimethylphenol. The 2,5-dimethylphenyl group is a meta-substituted aromatic ring with methyl groups at positions 2 and 5, contributing to steric and electronic effects. The undecanoate chain introduces lipophilicity, which may influence solubility and biological activity.

Properties

Molecular Formula |

C19H30O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) undecanoate |

InChI |

InChI=1S/C19H30O2/c1-4-5-6-7-8-9-10-11-12-19(20)21-18-15-16(2)13-14-17(18)3/h13-15H,4-12H2,1-3H3 |

InChI Key |

OLJQOUMZEOYWQX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)OC1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

Structural Similarities :

- Contains the 2,5-dimethylphenyl group attached to a carboxamide scaffold.

Functional Differences :

- Functional Group: Carboxamide (-CONH-) vs. ester (-COO-) in 2,5-dimethylphenyl undecanoate.

- Chain Length: The undecanoate chain (C₁₁) in the ester is significantly longer than the naphthalene-based carboxamide.

2,5-Dimethylundecane

Structural Similarities :

- Shares the 2,5-dimethylphenyl group and undecane backbone.

Functional Differences :

- ester in this compound.

- Polarity: Nonpolar due to the absence of ester or amide groups.

Physicochemical Data :

| Property | 2,5-Dimethylundecane | This compound (Predicted) |

|---|---|---|

| Molecular Formula | C₁₃H₂₈ | C₁₉H₃₀O₂ |

| Molecular Weight | 184.36 g/mol | ~302.45 g/mol |

| Lipophilicity (LogP) | High (alkane chain) | Very high (ester + long chain) |

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

Structural Similarities :

- Meta-substituted dimethylphenyl group (positions 3,5 vs. 2,5).

Functional Differences :

- Substituent positions alter electronic distribution: 3,5-dimethyl groups create symmetry, while 2,5-dimethyl groups introduce steric hindrance.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition in carboxamides, but methyl groups (electron-donating) rely on lipophilicity and steric effects for activity .

- Lipophilicity: The undecanoate chain in this compound likely increases membrane permeability compared to shorter-chain analogs.

- Functional Group Impact : Esters generally exhibit lower binding affinity than carboxamides due to reduced hydrogen-bonding capacity, but their stability may favor prolonged activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dimethylphenyl undecanoate, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves esterification between 2,5-dimethylphenol and undecanoic acid under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimize molar ratios (e.g., 1:1.2 phenol-to-acid ratio) and reaction temperature (80–100°C) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Key Considerations : Use Dean-Stark traps for water removal to shift equilibrium toward ester formation. Purify via column chromatography or recrystallization in non-polar solvents like hexane .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkage and aromatic substitution patterns. Gas chromatography-mass spectrometry (GC-MS) verifies molecular weight (e.g., m/z peaks at ~318 g/mol) and purity .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How do Hansen solubility parameters (HSPs) influence solvent selection for this compound in formulation studies?

- Methodology : Calculate HSPs (δD, δP, δH) experimentally using solubility tests in solvents with known parameters (e.g., toluene, ethanol). Use software like HSPiP to predict compatibility. Polar solvents with δP ≈ 5–10 MPa¹/² and δH ≈ 10–15 MPa¹/² are ideal for dissolving the ester .

- Application : Solvent selection impacts crystallization behavior and bioavailability in drug delivery systems. For example, ethyl acetate (δD=15.8, δP=5.3, δH=7.2) may optimize solubility for in vitro assays .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. These predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to study permeability in biological membranes. Tools like GROMACS or AMBER are recommended for force field parameterization .

Q. How can crystallographic data be effectively analyzed to resolve structural ambiguities in this compound derivatives?

- Crystallography Workflow : Collect X-ray diffraction data (e.g., synchrotron sources for high-resolution data). Refine structures using SHELXL for small-molecule crystallography. Validate geometry with PLATON’s ADDSYM to detect missed symmetry .

- Case Study : For polymorphic forms, compare unit cell parameters (a, b, c angles) and hydrogen-bonding networks. Use Mercury software for visualization and Hirshfeld surface analysis .

Q. What experimental strategies mitigate oxidative degradation of this compound under storage conditions?

- Stability Protocols : Conduct accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring. Add antioxidants like BHT (0.01% w/w) or store under nitrogen atmosphere. UV-Vis spectroscopy tracks carbonyl formation (λ ≈ 270 nm) as a degradation marker .

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at room temperature. Activation energy (Ea) calculations guide formulation adjustments .

Data Contradiction Resolution

- Example : If GC and NMR yield conflicting purity results, cross-validate with elemental analysis (C, H, O percentages). For solubility discrepancies between HSP predictions and experimental data, re-evaluate dispersion (δD) contributions using inverse gas chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.